molecular formula C9H10N2O4 B079211 methyl N-methyl-N-(4-nitrophenyl)carbamate CAS No. 10252-27-4

methyl N-methyl-N-(4-nitrophenyl)carbamate

Cat. No. B079211
CAS RN: 10252-27-4
M. Wt: 210.19 g/mol
InChI Key: ZEGDJJPODOSUOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" involves reactions where hydroxide ions play a crucial role in the hydrolysis process. This process has been studied in different environments, such as micellar solutions, where the catalytic activity of cationic micelles like cetyltrimethylammonium bromide (CTAB) affects the reaction rates. The hydrolysis reactions, particularly involving rate-determining hydroxide attack, show that these micelles can catalyze the process, albeit weakly, compared to reactions in water (Broxton, Christie, & Mannas, 1988).

Molecular Structure Analysis

The molecular structure of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" plays a significant role in its reactivity and interaction with other molecules. While specific details on the molecular structure analysis are not provided in the referenced studies, it is known that the presence of the nitro group and its position on the phenyl ring significantly influence the electronic properties and, consequently, the chemical behavior of the compound.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including basic hydrolysis and methanolysis. The mechanism of these reactions can vary based on the substituents' position on the phenyl ring. For instance, basic hydrolysis of some methyl N-(2-nitrophenyl)carbamates follows a BAC2 mechanism, contrasting with the preferential C-N bond breaking observed in the hydrolysis of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" (Broxton, 1984).

Physical Properties Analysis

The physical properties of "Methyl N-methyl-N-(4-nitrophenyl)carbamate," such as solubility, melting point, and molecular weight, are crucial for understanding its behavior in different environments. These properties are determined by the molecular structure and functional groups present in the compound. The studies referenced do not specifically detail these properties, but they are inherent in the compound's response to synthesis and hydrolysis conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and catalytic behaviors, are essential for comprehending the compound's versatility and potential applications. The catalytic activity in micellar solutions and the reaction mechanisms observed during hydrolysis and methanolysis provide insight into the chemical properties of "Methyl N-methyl-N-(4-nitrophenyl)carbamate" (Broxton, Christie, & Mannas, 1988); (Broxton, 1984).

Scientific Research Applications

  • It serves as a photoremovable alcohol protecting group, especially in protic solvents like water or ethanol, and is deprotected through photolysis from 254 to 365 nm. This characteristic is utilized in synthetic organic chemistry for molecule protection during complex reaction sequences (Loudwig & Goeldner, 2001).

  • It's a metabolite processed by enzyme systems in rat liver microsomes, requiring TPNH and oxygen. This indicates its biological interactions and potential effects on metabolic pathways in organisms (Hodgson & Casida, 1961).

  • It acts as a specific active site titrator for bile-salt-dependent lipases, indicating its potential in biochemical studies related to enzyme activity and inhibition (Fourneron et al., 1991).

  • It's involved in the basic hydrolysis of N-phenylcarbamates and methanolysis of N-phenylacetamides, important in understanding reaction mechanisms and kinetics, especially in organic synthesis and degradation processes (Broxton, 1984).

  • It's used in biphasic methods for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates, useful in various synthetic applications including the safe generation of compounds alternative to toxic methyl isocyanate (Peterson et al., 2006).

  • Research has been conducted on its synthesis by the non-phosgene method, which is significant in the context of green chemistry and safer industrial practices (Ta, 2013).

  • It's used in electrophilic amination, acetamidation, and amidation of substituted aromatic carbamates, indicating its role in complex organic reactions and potential in creating diverse organic molecules (Velikorodov et al., 2020).

Safety And Hazards

“Methyl N-methyl-N-(4-nitrophenyl)carbamate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl N-methyl-N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGDJJPODOSUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346264
Record name methyl N-methyl-N-(4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-methyl-N-(4-nitrophenyl)carbamate

CAS RN

10252-27-4
Record name methyl N-methyl-N-(4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from N-methyl-4-nitroaniline and methyl chloroformate according to Method Y and was isolated as a pale yellow solid (84%) after trituration in cold MeOH. δH (DMSO-d6) 8.22 (2H, d, J 9.3 Hz), 7.64 (2H, d, J 9.3 Hz), 3.70 (3H, s), 3.32 (3H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TJ Broxton - Australian journal of chemistry, 1984 - CSIRO Publishing
… This is in contrast to the basic hydrolysis of methyl N-methyl-N-4-nitrophenylcarbamate, which has previously been shown to occur with preferential CN bond breaking. For the …
Number of citations: 6 www.publish.csiro.au
TJ Broxton, JR Christie… - Australian Journal of …, 1988 - CSIRO Publishing
The basic hydrolyses of phenyl acetate, N,4-dimethyl-N-(3′- nitrophenyl ) benzamide , methyl N-methyl-N-(4′-nitrophenyl) carbamate and methyl N-(3′,5′-dinitrophenyl)-N-…
Number of citations: 4 www.publish.csiro.au

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